molecular formula C14H20N2O2 B7845021 N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine

Cat. No.: B7845021
M. Wt: 248.32 g/mol
InChI Key: PJKHVMMPALEKSR-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dihydrobenzodioxin moiety, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the dihydrobenzodioxin core. This can be achieved through the reduction of corresponding benzodioxin derivatives. The cyclopropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the ethane-1,2-diamine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted analogs.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.

Comparison with Similar Compounds

  • Naphthyl derivatives: Similar in structure but with different aromatic systems.

  • Chalcone derivatives: Similar core structure but with variations in substituents.

Uniqueness: N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-5-6-16(12-2-3-12)10-11-1-4-13-14(9-11)18-8-7-17-13/h1,4,9,12H,2-3,5-8,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKHVMMPALEKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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